Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of triazine and pyrimidine moieties
Preparation Methods
The synthesis of Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazine and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include anhydrous potassium carbonate, acetone, and various dithiols or amines . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include dichloromethane, chloroform, and methylene chloride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and UV absorbers
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The triazine and pyrimidine moieties play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)oxy]methyl}-4-(4-methoxyphenyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Known for its UV-absorbing properties.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Used in OLEDs for its electroluminescence performance. These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C31H29N5O5 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
ethyl 4-[(5,6-diphenyl-1,2,4-triazin-3-yl)oxymethyl]-6-(4-methoxyphenyl)-3-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H29N5O5/c1-4-40-29(37)25-24(36(2)31(38)33-26(25)22-15-17-23(39-3)18-16-22)19-41-30-32-27(20-11-7-5-8-12-20)28(34-35-30)21-13-9-6-10-14-21/h5-18,26H,4,19H2,1-3H3,(H,33,38) |
InChI Key |
KACOLFDYYSNETE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OC)C)COC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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